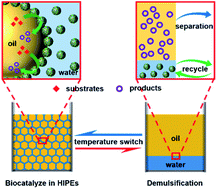Temperature-responsive Pickering high internal phase emulsions for recyclable efficient interfacial biocatalysis†
Chemical Science Pub Date: 2022-06-10 DOI: 10.1039/D2SC01746F
Abstract
The field of biocatalysis is expanding owing to the increasing demand for efficient low-cost green chemical processes. However, a feasible strategy for achieving product separation, enzyme recovery, and high catalytic efficiency in biocatalysis remains elusive. Herein, we present thermoresponsive Pickering high internal phase emulsions (HIPEs) as controllable scaffolds for efficient biocatalysis; these HIPEs demonstrate a transition between emulsification and demulsification depending on temperature. Ultra-high-surface-area Pickering HIPEs were stabilized by Candida antarctica lipase B immobilized on starch particles modified with butyl glycidyl ether and glycidyl trimethyl ammonium chloride, thus simplifying the separation and reuse processes and significantly improving the catalytic efficiency. In addition, the switching temperature can be precisely tuned by adjusting the degree of substitution of the modified starches to meet the temperature demands of various enzymes. We believe that this system provides a green platform for various interfacial biocatalytic processes of industrial interest.

Recommended Literature
- [1] Front cover
- [2] Inside front cover
- [3] Influence of the coligand in the magnetic properties of a series of copper(ii)–phenylmalonate complexes†
- [4] Synthesis of 3D hierarchical porous Ni–Co layered double hydroxide/N-doped reduced graphene oxide composites for supercapacitor electrodes†
- [5] The naturally occurring flavours of foodstuffs
- [6] Discrimination of enantiomers of amides with two stereogenic centers enabled by chiral bisthiourea derivatives using 1H NMR spectroscopy†
- [7] Zn2SbN3: growth and characterization of a metastable photoactive semiconductor†
- [8] Non-Arrhenius viscosity related to short-time ion dynamics in a fragile molten salt†
- [9] Decoding structural complexity in conical carbon nanofibers†
- [10] Two-dimensional self-assembly of diblock copolymers into nanoscopic aggregates: from dots to disks, then rings, and finally short and long rods










